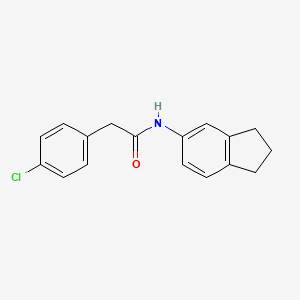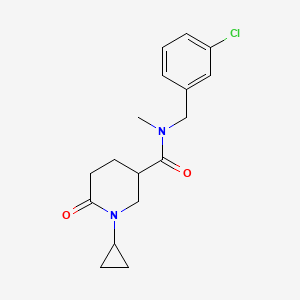![molecular formula C9H11N3O5 B5057922 3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5057922.png)
3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, commonly known as CEPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CEPC is a pyrazole derivative that has been synthesized through various methods and has been studied for its potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of CEPC is not fully understood, but it has been reported to act as an inhibitor of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). CEPC has also been reported to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
CEPC has been reported to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. CEPC has also been shown to reduce oxidative stress and apoptosis in neuronal cells, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CEPC has several advantages for lab experiments, including its high purity and stability. However, one limitation of CEPC is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CEPC.
Orientations Futures
There are several future directions for research on CEPC. One potential area of research is the development of CEPC-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential area of research is the investigation of the anti-cancer properties of CEPC, and its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CEPC, which may lead to the development of more effective and safer therapies.
Méthodes De Synthèse
The synthesis of CEPC has been achieved through various methods, including the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate and ammonia, followed by the reaction with 2-aminoacetic acid. Another method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with glycine ethyl ester, followed by the reaction with phosgene and ammonia. Both methods have been reported to yield high purity CEPC.
Applications De Recherche Scientifique
CEPC has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CEPC has also been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and apoptosis in neuronal cells. Additionally, CEPC has been reported to have potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(2-carboxyethylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c1-12-4-5(9(16)17)7(11-12)8(15)10-3-2-6(13)14/h4H,2-3H2,1H3,(H,10,15)(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRNEHPEZPFYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-carboxyethyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5057849.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5057865.png)


![N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B5057885.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5057902.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5057906.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5057919.png)
![3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5057921.png)
![3-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5057936.png)
![4-[(4-bromo-2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5057941.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B5057948.png)